molecular formula C12H15ClO B1346337 4-(4-Chlorophenyl)-4-methylpentan-2-one CAS No. 6269-30-3

4-(4-Chlorophenyl)-4-methylpentan-2-one

Cat. No.: B1346337
CAS No.: 6269-30-3
M. Wt: 210.7 g/mol
InChI Key: AXLXJEZHGWFCPX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-methylpentan-2-one is an organic compound with the molecular formula C12H15ClO It is a ketone derivative characterized by the presence of a chlorophenyl group and a methyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Chlorophenyl)-4-methylpentan-2-one involves the condensation of p-chlorobenzaldehyde with pinacolone. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like methanol. The mixture is heated to around 70°C to facilitate the condensation reaction, forming the desired ketone .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar condensation reactions but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-methylpentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-4-methylpentan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-methylpentan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the chlorophenyl group can engage in electrophilic aromatic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Shares the chlorophenyl group but lacks the ketone and methyl groups.

    4-Chlorophenyl isocyanate: Contains the chlorophenyl group with an isocyanate functional group.

    4-Chlorophenyl phosphorodichloridate: Features the chlorophenyl group with a phosphorodichloridate moiety.

Uniqueness

The presence of both the ketone and chlorophenyl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

4-(4-chlorophenyl)-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLXJEZHGWFCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283678
Record name 4-(4-chlorophenyl)-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-30-3
Record name NSC32879
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-chlorophenyl)-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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